1,3,5-tri-O-benzoyl-alpha-L-ribofuranose

Overview

Description

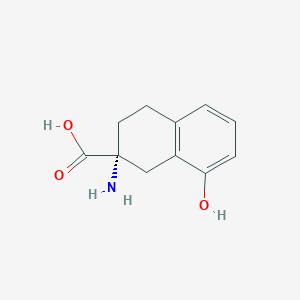

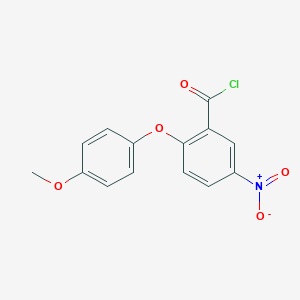

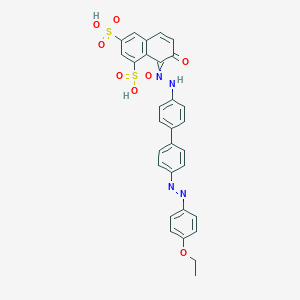

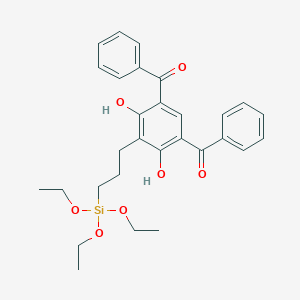

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose is a chemical compound with the molecular formula C26H22O8 . It has an average mass of 462.448 Da and a monoisotopic mass of 462.131470 Da .

Molecular Structure Analysis

The molecular structure of 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose consists of a ribofuranose (a type of sugar) core with three benzoyl groups attached to it . The molecular weight of this compound is 462.46 .Physical And Chemical Properties Analysis

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose is a solid at room temperature . It has a density of 1.37±0.1g/cm3 at 20ºC760Torr . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications

Synthesis of α-Nucleosides

This compound is used as a starting material for the synthesis of α-nucleosides . α-Nucleosides are extremely rare in nature but have unique and interesting properties such as high stability, specific parallel double-stranded structure, and some other biochemical properties . Various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation have been used to synthesize α-nucleosides and their derivatives .

Antiviral Research

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose is a synthetic precursor for the preparation of antiviral agents . It is particularly used for nucleoside analogues involved in HIV research .

Ribonucleosides Synthesis

This compound is instrumental for ribonucleosides synthesis . Ribonucleosides are necessary in researching numerous diseases .

Intermediate for Clofarabine

It is used as an intermediate for the synthesis of clofarabine . Clofarabine is a purine nucleoside antimetabolite that is used in the treatment of acute lymphoblastic leukemia (ALL) and is being investigated for possible use in the treatment of other types of cancer .

Antitumor Activity

1,3,5-tri-O-benzoyl-a-D-ribofuranose is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Genetic Research

As a nucleoside, this compound plays an important role in the genetic process of organisms . Nucleosides, the building block of nucleic acids, typically exist in nature in a β configuration . As an anomer of β-nucleoside, α-nucleoside is extremely rare in nature .

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be used as a starting material for nucleosides , which are key components of many biological molecules and processes.

Mode of Action

As a precursor to nucleosides, it may interact with its targets by being incorporated into nucleic acids or other biomolecules, thereby influencing their structure and function .

Biochemical Pathways

Given its role as a precursor to nucleosides, it can be inferred that it may be involved in nucleic acid synthesis and metabolism .

Pharmacokinetics

It is known to be insoluble in water and easily soluble in chloroform , which may influence its bioavailability and distribution within the body.

Result of Action

As a precursor to nucleosides, it may contribute to the synthesis of nucleic acids and other biomolecules, potentially influencing cellular processes such as replication, transcription, and translation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose. For instance, its solubility characteristics suggest that it may be more effective in non-polar environments . Additionally, its stability may be affected by factors such as temperature and pH .

properties

IUPAC Name |

[(2S,3R,4S,5S)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHVPBKTTFVAQF-YGWSKSRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)